(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 182227-17-4
VCID: VC21170989
InChI: InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)/t14-/m1/s1
SMILES: CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid

CAS No.: 182227-17-4

Cat. No.: VC21170989

Molecular Formula: C15H17NO4S

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid - 182227-17-4

Specification

CAS No. 182227-17-4
Molecular Formula C15H17NO4S
Molecular Weight 307.4 g/mol
IUPAC Name (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
Standard InChI InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)/t14-/m1/s1
Standard InChI Key GFCPZHIUZCLSNZ-CQSZACIVSA-N
Isomeric SMILES CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Canonical SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Introduction

Chemical Properties and Structure

Identification and Nomenclature

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid can be identified through several standard identifiers as presented in Table 1. These identifiers assist researchers in accurately locating and referencing this compound across various chemical databases and literature.

Table 1: Identification Parameters of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid

ParameterValue
CAS Number182227-17-4
PubChem CID730260
Molecular FormulaC₁₅H₁₇NO₄S
Molecular Weight307.4 g/mol
IUPAC Name(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
Common SynonymsN-(2-Naphthalenylsulfonyl)-D-valine, β-Naphthalenesulfonyl-D-valine
Standard InChIKeyGFCPZHIUZCLSNZ-CQSZACIVSA-N

The compound has been cataloged in several chemical databases, making it readily accessible for research purposes .

Structural Characteristics

The structural composition of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid includes several key functional groups that contribute to its chemical behavior and biological activity. As illustrated in Figure 1 (represented textually below), the compound contains:

  • A naphthalene ring system (2-naphthyl group)

  • A sulfonamide linkage (-SO₂NH-)

  • A D-valine residue with the (R) stereochemistry at the α-carbon

  • A carboxylic acid group

The canonical SMILES notation for this compound is CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1, which precisely defines its structure including stereochemistry .

Physical and Chemical Properties

Understanding the physical and chemical properties of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid is essential for its application in various research contexts. The compound exhibits properties typical of sulfonamide derivatives and carboxylic acids.

Table 2: Physical and Chemical Properties

PropertyDescription
Physical AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents (acetone, ethanol); limited solubility in water
Acidic PropertiesContains a carboxylic acid group capable of forming salts with bases
Hydrogen BondingForms hydrogen bonds through carboxylic acid and sulfonamide groups
Stereochemistry(R) configuration at the α-carbon
Optical RotationBased on D-valine component; specific rotation values not explicitly provided in literature

The sulfonamide group in this compound can form strong interactions with proteins and enzymes, potentially modulating their activity, which contributes to its biological significance.

Pharmacological Properties and Biological Activity

Structure-Based Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism may involve:

  • Hydrogen bonding between the sulfonamide group and target proteins

  • Hydrophobic interactions involving the naphthalene ring

  • Possible coordination with metal ions in metalloproteins

  • Specific stereochemical recognition due to the (R) configuration

Structure-Activity Relationship

Understanding the relationship between the structure of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid and its activity provides valuable insights for developing related compounds with enhanced properties.

Key Structural Features Affecting Activity

Several structural elements contribute to the compound's biological activity:

  • Naphthalene Ring: Provides hydrophobic interactions that enhance binding affinity to biological targets

  • Sulfonamide Group: Forms hydrogen bonds with target proteins, crucial for recognition and binding

  • Stereochemistry: The (R) configuration at the α-carbon position influences spatial orientation and receptor interactions

  • Carboxylic Acid Moiety: Contributes to solubility and may form additional interactions with target proteins

Comparison with Structural Analogs

Studies on related compounds suggest that modifications to the naphthalene moiety and alterations in stereochemistry can significantly impact biological activity. For instance, changing from a 2-naphthalene to a 1-naphthalene substituent alters the spatial arrangement and potentially affects binding to target proteins .

Similar compounds with modifications in their structure have shown varying degrees of activity against different targets, suggesting that subtle structural changes can lead to significant changes in selectivity and potency .

Applications and Research Significance

Medicinal Chemistry Applications

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid has several potential applications in medicinal chemistry:

  • Anti-inflammatory Drug Development: As a potential 5-LOX inhibitor, it may serve as a lead compound for developing novel anti-inflammatory agents

  • Structure-Based Drug Design: The unique structural features provide a template for designing molecules with improved pharmacological properties

  • Protease Inhibitors: Sulfonamide derivatives similar to this compound have been explored as protease inhibitors in various therapeutic contexts

Analytical Applications

In addition to its therapeutic potential, this compound and its derivatives have analytical applications:

  • Chiral Reagents: Similar compounds have been used as chiral derivatizing agents for amino acid analysis

  • HPLC Applications: The naphthalene group provides UV absorption properties useful for detection in chromatographic applications

  • Structural Studies: Crystallography studies of this class of compounds contribute to understanding molecular interactions and packing arrangements

Comparison with Similar Compounds

Structural Analogs

Several compounds structurally related to (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid have been studied:

Table 3: Comparison with Structural Analogs

CompoundStructural DifferenceNotable Properties
(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acidS-isomer with 1-naphthyl groupForms different hydrogen bonding patterns in crystal structure; catemer motif extending along100
(2R)-3-methyl-2-[[4-[4-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxymethyl]phenyl]phenyl]sulfonylamino]butanoic acidExtended aromatic systemHigher molecular weight (507.6 g/mol); potential for additional interactions
(R)-3-Methyl-2-phenylbutanoic acidPhenyl instead of naphthylsulfonamido groupSimpler structure; different physicochemical properties

Functional Differences

The structural variations among these compounds result in significant functional differences:

  • Stereochemistry changes (R vs. S) affect three-dimensional arrangement and molecular recognition

  • Variation in aromatic substituents (naphthalene vs. phenyl) impacts hydrophobic interactions

  • The position of substitution on the naphthalene ring (1- vs. 2-) alters the geometry and electronic properties

  • Additional functional groups modify solubility, binding affinity, and metabolic stability

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